4-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom and a pyridin-2-ylmethyl group in this compound enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves multiple steps, starting from thiophene. One common method includes:
Lithiation and Bromination: The thiophene ring is first lithiated using n-butyllithium (n-BuLi) at low temperatures (around -78°C).
Amidation: The brominated thiophene is then reacted with pyridin-2-ylmethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate and solvents like DMF (dimethylformamide).
Major Products
Substitution: Formation of N-(pyridin-2-ylmethyl)thiophene-2-carboxamide derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dihydrothiophene derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
4-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide: Similar structure but with the pyridinyl group at a different position, which can affect its reactivity and biological activity.
4-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide:
N-(pyridin-2-ylmethyl)thiophene-2-carboxamide: Lacks the halogen atom, which can significantly alter its reactivity and applications.
Uniqueness
4-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is unique due to the presence of both the bromine atom and the pyridin-2-ylmethyl group. This combination enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C11H9BrN2OS |
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Molecular Weight |
297.17 g/mol |
IUPAC Name |
4-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H9BrN2OS/c12-8-5-10(16-7-8)11(15)14-6-9-3-1-2-4-13-9/h1-5,7H,6H2,(H,14,15) |
InChI Key |
XCIFIAAVPYZZBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
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